tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate
Overview
Description
“tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C13H22F2N2O2 . It has a molecular weight of 276.32 . This compound is used in various chemical reactions and has a unique three-dimensional profile due to its underlying structure .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidyl group and an azetidine group, both of which are part of a larger carbon-based structure . The presence of two fluorine atoms contributes to the compound’s unique properties .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 276.32 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of N-Heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, facilitating the asymmetric synthesis of structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These compounds are crucial motifs in many natural products and therapeutically relevant compounds, highlighting the significance of tert-butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate in medicinal chemistry and drug design (Philip, Radhika, Saranya, & Anilkumar, 2020).
Synthetic Routes of Pharmaceuticals
The compound has also been implicated in the synthesis of vandetanib, a therapeutic agent, where it is used in a complex synthetic pathway involving various steps such as substitution, deprotection, and methylation. This illustrates its utility in developing scalable and commercially viable synthetic routes for pharmaceuticals, providing a foundation for industrial production (Mi, 2015).
Environmental Impact and Degradation
Research has explored the environmental occurrence, fate, and potential degradation pathways of compounds containing tert-butyl groups, including this compound. The studies focus on their presence in various environmental matrices and the potential for microbial degradation, highlighting the environmental relevance and the need for understanding the ecological impact of such chemicals (Liu & Mejia Avendaño, 2013).
Advanced Material Synthesis
The unique chemical structure of this compound contributes to the development of advanced materials. For example, its derivatives have been used in synthesizing polymer membranes for fuel purification, demonstrating its versatility beyond pharmaceutical applications and into materials science, particularly in creating membranes with optimal transport properties for the separation of organic mixtures (Pulyalina, Rostovtseva, Faykov, & Toikka, 2020).
Mechanism of Action
The mechanism of action for “tert-Butyl 3-(4,4-difluoro-1-piperidyl)azetidine-1-carboxylate” is not specified in the search results. The compound’s unique three-dimensional structure and diverse combinations of exit vectors for functionalization suggest potential applications in various chemical processes .
Properties
IUPAC Name |
tert-butyl 3-(4,4-difluoropiperidin-1-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)17-8-10(9-17)16-6-4-13(14,15)5-7-16/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPPNZHFLNKLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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